molecular formula C24H24N2O4 B2923590 2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634573-54-9

2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2923590
CAS No.: 634573-54-9
M. Wt: 404.466
InChI Key: LQLSRXOOHFCTPN-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a p-tolyl (4-methylphenyl) group at position 1 and a morpholinoethyl moiety at position 2. The morpholinoethyl group consists of a morpholine ring (a six-membered ring with four carbons, one oxygen, and one nitrogen atom) attached via an ethyl linker. This compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, as described in recent literature . The synthetic approach enables high functional group tolerance, yielding 223 analogs with substituents spanning electron-donating, electron-withdrawing, and sterically bulky groups .

Morpholino groups are pharmacologically privileged due to their ability to enhance solubility and modulate target interactions .

Properties

IUPAC Name

1-(4-methylphenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-16-6-8-17(9-7-16)21-20-22(27)18-4-2-3-5-19(18)30-23(20)24(28)26(21)11-10-25-12-14-29-15-13-25/h2-9,21H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLSRXOOHFCTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antibacterial Properties

Recent studies have indicated that derivatives of chromeno[2,3-c]pyrroles exhibit significant antibacterial activity. For instance, compounds similar to 2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have shown effectiveness against both Staphylococcus aureus and Escherichia coli , comparable to established antibiotics like gentamicin .

Antioxidant Activity

Chromeno-pyrrole derivatives are noted for their antioxidant properties. The compound's ability to scavenge free radicals can be attributed to the presence of the chromone moiety in its structure. This property is crucial for mitigating oxidative stress-related diseases and has been observed in various in vitro assays .

Enzyme Inhibition

Research indicates that certain chromeno-pyrrole compounds can act as inhibitors of key enzymes involved in metabolic pathways. For example, some derivatives have been identified as glucokinase activators, which may play a role in managing glucose levels in diabetic patients . Additionally, they are reported to inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapies .

The biological activity of 2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:

  • Electrophilic Character : The compound exhibits a high electrophilicity index due to its electronic structure, facilitating interactions with nucleophilic sites on biomolecules .
  • Molecular Interactions : The presence of functional groups allows for hydrogen bonding and π-π stacking interactions with target proteins and nucleic acids.
  • Free Radical Scavenging : The antioxidant capacity is linked to the ability to donate electrons and neutralize free radicals.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a series of chromeno-pyrrole derivatives exhibited potent antibacterial activity. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains. The results indicated that the compound had an MIC comparable to that of gentamicin against both Gram-positive and Gram-negative bacteria.

Compound NameMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Gentamicin816
Chromeno-Pyrrole Derivative816

Study 2: Antioxidant Activity Assessment

In vitro assays measuring DPPH radical scavenging showed that the compound exhibited significant antioxidant activity. The IC50 value was determined and compared with standard antioxidants.

Compound NameIC50 (µg/mL)
Ascorbic Acid25
Chromeno-Pyrrole Derivative30

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs of Chromeno[2,3-c]pyrrole-3,9-diones
Compound Name Substituents Key Features Synthetic Yield Reference
2-(2-Morpholinoethyl)-1-(p-tolyl)-... 1: p-tolyl; 2: morpholinoethyl Enhanced solubility due to morpholine; moderate steric bulk ~50–70%*
NCGC00538279 1: 3,4-dimethoxyphenyl; 2: 3-(dimethylamino)propyl Dimethylamino group increases lipophilicity; electron-rich aryl group 43–86%
2-[2-(Dimethylamino)ethyl]-6-methoxy-1-(2-methoxyphenyl)-... 1: 2-methoxyphenyl; 2: dimethylaminoethyl Methoxy groups enhance electron density; lower solubility vs. morpholino 43–86%
1-(4-Fluorophenyl)-2-(3-hydroxypropyl)-... 1: 4-fluorophenyl; 2: hydroxypropyl Fluorine enhances metabolic stability; hydroxyl improves polarity 43–86%

*Estimated based on yields for similar morpholino-containing derivatives .

Synthetic Notes:

  • The morpholinoethyl group is introduced via primary amines (e.g., 2-morpholinoethylamine) in the MCR, which requires precise stoichiometry (1.1 eq. amine) and heating conditions tailored to substituent electronics .
  • Morpholinoethyl derivatives exhibit comparable yields (50–70%) to dimethylamino analogs but require longer reaction times due to steric hindrance .

Physicochemical Properties

Solubility and Lipophilicity
  • Morpholinoethyl vs. Dimethylaminoethyl: The morpholino group’s oxygen atom increases polarity, improving aqueous solubility relative to dimethylamino groups. For example, 2-(2-morpholinoethyl)-1-(p-tolyl)-... is more soluble in polar solvents (e.g., DMSO, methanol) than NCGC00538279, which has a dimethylamino group .
  • p-Tolyl vs. Methoxyphenyl : The p-tolyl group (logP ~2.8) contributes moderate lipophilicity, whereas methoxy-substituted aryl groups (e.g., 3,4-dimethoxyphenyl in NCGC00538279) increase logP (~3.2), reducing solubility .
Thermal Stability
  • Morpholinoethyl derivatives exhibit melting points in the 195–237°C range, comparable to dimethylamino analogs (e.g., 235–237°C for 4{3–3-6} in ). The p-tolyl group’s planar structure may enhance crystalline packing, slightly elevating melting points .

Spectroscopic and Structural Analysis

  • NMR Signatures: The morpholinoethyl group’s protons resonate at δ 3.4–3.7 ppm (DMSO-d6), distinct from dimethylaminoethyl protons (δ 2.2–2.8 ppm) .
  • IR Spectroscopy: Carbonyl stretches (C=O) at ~1700 cm⁻¹ confirm the dihydrochromeno-pyrrole-dione core, with minor shifts depending on substituent electronics .

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